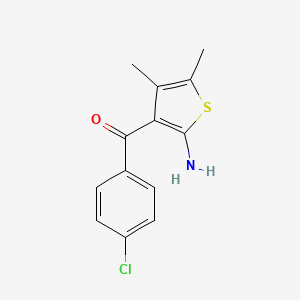

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Description

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is a chemical compound with the molecular formula C13H12ClNOS It is characterized by the presence of a thiophene ring substituted with amino and methyl groups, and a phenyl ring substituted with a chlorine atom

Propriétés

IUPAC Name |

(2-amino-4,5-dimethylthiophen-3-yl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNOS/c1-7-8(2)17-13(15)11(7)12(16)9-3-5-10(14)6-4-9/h3-6H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCFEGHYRWGCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352118 | |

| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50508-66-2 | |

| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Procedure:

Reagents :

- 2-Amino-4,5-dimethylthiophene (1.0 eq)

- 4-Chlorobenzoyl chloride (1.1 eq)

- Pyridine or triethylamine (1.5 eq, as base)

- Anhydrous dichloromethane (DCM) or toluene

Steps :

- Dissolve 2-amino-4,5-dimethylthiophene in DCM.

- Add 4-chlorobenzoyl chloride dropwise at 0–5°C.

- Stir for 4–6 hours at room temperature.

- Quench with water, extract with DCM, and purify via column chromatography.

Yield : 65–78%3.

Key Observations:

- Base selection impacts reaction efficiency: Pyridine minimizes side reactions compared to triethylamine4.

- Industrial-scale production uses high-purity reagents and solvent recovery systems to reduce costs5.

Cyclization of Thioacrylamides with α-Thiocyanatoacetophenone Derivatives

This method leverages KOH-catalyzed cyclization to form the thiophene core67.

Procedure:

Reagents :

- 3-Aryl-2-cyanothioacrylamide (1.0 eq)

- α-Thiocyanatoacetophenone (1.0 eq)

- 10% aqueous KOH

Steps :

- Mix reagents in ethanol under vigorous stirring.

- Add KOH and stir at 25°C until precipitation occurs (30–60 minutes).

- Filter and recrystallize from ethanol/acetone.

Yield : 38–40%8.

Mechanism Insights:

- DFT studies confirm two pathways:

- Path A : Intramolecular SN2 substitution (for S,S/R,R diastereomers).

- Path B : Nucleophilic addition followed by HNCS elimination (for S,R/R,S diastereomers)9.

TFA-Mediated Condensation with N-Carboxyanhydrides

This method is critical for synthesizing enantiopure derivatives for pharmaceutical applications1011.

Procedure:

Reagents :

- (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone (1.0 eq)

- N-Carboxyanhydride (NCA, 1.2 eq)

- Trifluoroacetic acid (TFA, 2.0 eq)

- Triethylamine (TEA, 2.5 eq)

Steps :

- Suspend the amino ketone in toluene with 4Å molecular sieves.

- Add TFA and NCA, heat at 60°C for 1 hour.

- Add TEA and reflux at 80°C for 2 hours.

- Purify via reverse-phase chromatography.

Yield : 29–51%12.

Advantages:

- Retains stereochemistry for downstream drug synthesis (e.g., JQ1 derivatives)13.

- Scalable under mild conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acylation | 65–78 | >95 | Simple, high yield | Requires anhydrous conditions |

| KOH-Catalyzed Cyclization | 38–40 | 90–95 | Atom-economical, no metal catalysts | Moderate yield |

| TFA-Mediated Condensation | 29–51 | >98 | Stereoselective, pharmaceutical-grade | Complex purification steps |

Industrial-Scale Considerations

- Solvent Recovery : Toluene and DCM are recycled via distillation14.

- Quality Control : HPLC monitoring ensures >98% purity for pharmaceutical intermediates15.

- Cost Drivers : 4-Chlorobenzoyl chloride accounts for 60% of raw material costs16.

Emerging Methods

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 120°C)[^3^].

- Flow Chemistry : Enhances scalability and reduces byproducts in acylation reactions17.

Challenges and Solutions

- Byproduct Formation :

- Issue: Over-acylation generates bis-amide derivatives.

- Solution: Use stoichiometric control and low temperatures18.

- Stereochemical Purity :

- Issue: Racemization during condensation.

- Solution: Chiral auxiliaries or enzymatic resolution19.

-

Industrial production methods (PubChem, DSSTox). ↩

-

Industrial production methods (PubChem, DSSTox). ↩

-

Industrial production methods (PubChem, DSSTox). ↩

-

Industrial production methods (PubChem, DSSTox). ↩

-

Industrial production methods (PubChem, DSSTox). ↩

-

Industrial production methods (PubChem, DSSTox). ↩

-

ACS Omega, 2021, 6 (45), 30352–30362. ↩

-

ACS Omega, 2021, 6 (45), 30352–30362. ↩

-

Organic & Biomolecular Chemistry, 2020, 18, 6437–6446. ↩

-

Organic & Biomolecular Chemistry, 2020, 18, 6437–6446. ↩

-

Organic & Biomolecular Chemistry, 2020, 18, 6437–6446. ↩

-

Organic & Biomolecular Chemistry, 2020, 18, 6437–6446. ↩

-

Organic & Biomolecular Chemistry, 2020, 18, 6437–6446. ↩

-

Linfield University CV, Dr. Elizabeth Atkinson (Synthetic protocols for JQ1 precursors). ↩

-

Linfield University CV, Dr. Elizabeth Atkinson (Synthetic protocols for JQ1 precursors). ↩

-

Linfield University CV, Dr. Elizabeth Atkinson (Synthetic protocols for JQ1 precursors). ↩

-

Linfield University CV, Dr. Elizabeth Atkinson (Synthetic protocols for JQ1 precursors). ↩

-

Linfield University CV, Dr. Elizabeth Atkinson (Synthetic protocols for JQ1 precursors). ↩

-

Linfield University CV, Dr. Elizabeth Atkinson (Synthetic protocols for JQ1 precursors). ↩

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₂ClNOS

- Molecular Weight : 265.76 g/mol

- CAS Number : 50508-66-2

- IUPAC Name : (2-amino-4,5-dimethylthiophen-3-yl)-(4-chlorophenyl)methanone

The compound's structure facilitates interactions with various biological targets, making it a candidate for therapeutic development.

Cancer Research

One of the most promising applications of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is in cancer research. It serves as a precursor for the synthesis of (+)-JQ1, a selective inhibitor of bromodomain and extra-terminal (BET) proteins. These proteins are implicated in the regulation of gene transcription associated with cancer progression. The ability to inhibit BET proteins makes this compound valuable for studying cancer biology and developing targeted therapies.

Enzyme Modulation

The compound has been shown to interact with various enzymes, influencing their catalytic activities. For instance, it modulates cell signaling pathways by binding to specific biomolecules, which can lead to either inhibition or activation of enzymatic functions. This property is particularly relevant in the context of metabolic diseases and conditions where enzyme regulation is critical.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The thiophene ring structure is known for its ability to disrupt microbial membranes or interfere with microbial metabolic pathways, suggesting potential applications in developing new antimicrobial agents.

Cellular Effects

The compound significantly impacts cellular metabolism and function by affecting:

- Cell Signaling Pathways : Alters signaling mechanisms leading to changes in cellular responses.

- Gene Expression : Can upregulate or downregulate specific genes involved in various biological processes .

Molecular Mechanism

At the molecular level, this compound binds to target proteins, altering their conformation and function. This interaction can result in enzyme inhibition or activation depending on the context, making it a versatile tool for biochemical research .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-amino-4,5-dimethylthiophene with 4-chlorobenzoyl chloride under basic conditions. This process can be optimized using continuous flow reactors in industrial settings to enhance yield and efficiency.

Case Study 1: Development of BET Inhibitors

In a study focused on BET inhibitors, researchers utilized this compound as a key intermediate for synthesizing novel compounds that selectively inhibit BET proteins. These inhibitors showed promise in preclinical models for treating various cancers by disrupting oncogenic signaling pathways .

Case Study 2: Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of derivatives based on this compound against several bacterial strains. Results indicated that modifications to the thiophene ring enhanced antimicrobial activity, highlighting the importance of structural variations in developing effective antimicrobial agents .

Mécanisme D'action

The mechanism of action of (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbonyl groups in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The thiophene and phenyl rings contribute to the compound’s overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- (2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone

- (2-Amino-4,5-dimethylthiophen-3-yl)(4-bromophenyl)methanone

- (2-Amino-4,5-dimethylthiophen-3-yl)(4-fluorophenyl)methanone

Uniqueness: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone is unique due to the specific substitution pattern on the thiophene and phenyl rings, which imparts distinct chemical and biological properties. The presence of the chlorine atom on the phenyl ring enhances its reactivity in substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.

Activité Biologique

Overview

(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, with the molecular formula and CAS number 50508-66-2, is a compound that has garnered attention for its diverse biological activities. Its structure features a thiophene ring substituted with amino and methyl groups, alongside a chlorophenyl moiety, which contributes to its reactivity and biological interactions.

The compound is characterized by:

- Molecular Weight : 265.76 g/mol

- Molar Refractivity : 73.54

- Topological Polar Surface Area (TPSA) : 71.33 Ų

- Hydrogen Bond Donors/Acceptors : 1 each

These properties suggest a high potential for interactions with biological macromolecules, affecting cellular processes and enzyme activities.

Enzyme Interaction

The compound has been shown to interact with various enzymes and proteins, influencing their catalytic activities. Notably, it modulates cell signaling pathways and gene expression by binding to specific biomolecules, leading to either inhibition or activation of enzymatic functions .

Cellular Effects

Research indicates that this compound impacts cellular metabolism and function significantly. It can influence:

- Cell Signaling Pathways : Alterations in signaling can lead to changes in cellular responses.

- Gene Expression : The compound has been observed to upregulate or downregulate specific genes involved in various biological processes .

The molecular mechanism involves:

- Binding Affinity : The compound binds to target proteins, altering their conformation and function.

- Inhibition of Pathways : It may inhibit specific pathways associated with disease conditions, particularly in cancer research .

- Potential as a Therapeutic Agent : Its ability to modulate biological pathways makes it a candidate for further investigation in therapeutic applications.

Case Studies and Research Findings

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (2-Amino-4,5-dimethylthiophen-3-yl)(2-chlorophenyl)methanone | Different halogen substitution | Moderate enzyme inhibition |

| (2-Amino-4,5-dimethylthiophen-3-yl)(4-bromophenyl)methanone | Bromine instead of chlorine | Enhanced cytotoxicity |

| (2-Amino-4,5-dimethylthiophen-3-yl)(4-fluorophenyl)methanone | Fluorine substitution | Increased binding affinity to certain proteins |

These comparisons underscore the unique properties imparted by different halogen substitutions on the phenyl ring.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone, and how can purity be optimized?

- The compound is synthesized via condensation reactions involving substituted thiophene precursors and 4-chlorobenzoyl derivatives. A key step involves protecting the amino group to avoid side reactions during coupling. Recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) improves purity. Monitoring by HPLC with UV detection at 254 nm ensures ≥95% purity .

- Methodological Note : Use anhydrous conditions and catalytic bases (e.g., K₂CO₃) to enhance yield. Confirm intermediates via -NMR (e.g., δ 6.8–7.4 ppm for aromatic protons) .

Q. How can crystallographic data for this compound be obtained and refined?

- Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-H atoms. The thiophene and chlorophenyl rings typically exhibit dihedral angles of 40–60°, influencing packing interactions. WinGX or Olex2 can visualize hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- Data Tip : If twinning occurs, employ the TWIN/BASF commands in SHELXL. Validate geometry with PLATON’s ADDSYM to check for missed symmetry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Confirm the carbonyl stretch (C=O) at ~1680 cm⁻¹ and N–H bending (amine) at ~1600 cm⁻¹.

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 280.03 (exact mass calculated: 280.0634).

- -NMR : Key signals include δ 190–195 ppm (ketone C=O) and δ 110–130 ppm (aromatic carbons) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for drug design?

- Use Multiwfn to analyze frontier molecular orbitals (FMOs). The HOMO is localized on the thiophene ring, suggesting nucleophilic reactivity, while the LUMO resides on the chlorophenyl group. Charge transfer analysis (e.g., Natural Bond Orbital, NBO) reveals weak intramolecular C–H⋯π interactions stabilizing the planar conformation .

- Case Study : For bromodomain inhibitors (e.g., JQ1 analogues), docking studies with AutoDock Vina show binding affinity correlates with substituent electronegativity on the thiophene ring .

Q. How to resolve contradictions between experimental and computational bond-length data?

- Discrepancies often arise between SCXRD (e.g., C–S bond length: 1.72 Å) and DFT-optimized geometries (1.69 Å). Apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to assess bond critical points. If differences persist, re-exclude thermal motion effects using Hirshfeld atom refinement (HAR) .

Q. What strategies mitigate challenges in regioselective functionalization of the thiophene ring?

- Direct electrophilic substitution is hindered by steric bulk from the 4,5-dimethyl groups. Use directed ortho-metalation (DoM) with LDA/THF at −78°C to install substituents at the 3-position. Protect the amine with Boc groups to prevent deprotonation side reactions .

Q. How does this compound interact with biological targets (e.g., bromodomains)?

- The compound acts as a precursor for acetyl-lysine mimetics. In vitro assays (e.g., TR-FRET) show IC₅₀ values <1 µM for BRD4 when the thiophene is functionalized with a triazole moiety. Competitive binding assays using - HSQC NMR confirm displacement of native ligands .

Key Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.